JAK1/JAK2 Selectivity Over Earlier Pyrrolopyridine Analogs
Jak-IN-36 (Compound 12e) achieved a 253-fold selectivity for JAK1 over JAK2 in direct enzymatic assays, a substantial improvement over the 10-20 fold selectivity window of the best compounds from the prior-generation C-5 4-pyrazol pyrrolopyridine series [1]. This represents a >10-fold improvement in selectivity within the same chemical series, validating the orthogonal medicinal chemistry strategy used to optimize the compound's selectivity profile [1]. The closely related analog Compound 12b (Jak-IN-36's structural cousin) achieved an even higher 352-fold selectivity, demonstrating the robustness of this chemotype for achieving JAK2-sparing JAK1 inhibition [1].
| Evidence Dimension | JAK1/JAK2 Selectivity Fold Ratio |
|---|---|
| Target Compound Data | 253-fold selectivity for JAK1 over JAK2 |
| Comparator Or Baseline | Prior-generation C-5 4-pyrazol pyrrolopyridine derivatives (10-20 fold JAK1/JAK2 selectivity) |
| Quantified Difference | >10-fold improvement in selectivity (253-fold vs. 10-20 fold) |
| Conditions | Enzymatic assay at 1 mM ATP concentration (Z'-Lyte or similar format) |
Why This Matters
This >10x improvement in JAK2-sparing selectivity directly translates to a wider therapeutic index and lower risk of hematopoietic toxicity in autoimmune disease models.
- [1] Chen L, Tang Y, Lang JJ, et al. Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity. Eur J Med Chem. 2024;267:116210. PMID: 38359535. View Source
